5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide is a synthetic organic compound that features a furan ring substituted with a bromine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide typically involves multiple steps:
Bromination: The furan ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Carboxylation: The brominated furan is then subjected to carboxylation to introduce the carboxamide group. This can be achieved using reagents like carbon dioxide and amines.
Oxane Ring Formation: The oxane ring is introduced through a cyclization reaction involving appropriate starting materials and catalysts.
Thiophene Substitution: The thiophene ring is attached via a substitution reaction, often using thiophene derivatives and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the furan ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation Products: Sulfoxides or sulfones from the thiophene ring.
Reduction Products: Amines from the carboxamide group.
Substitution Products: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
Medicine
The compound may have potential as a pharmaceutical intermediate or as a lead compound in drug discovery efforts.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(oxan-4-yl)-N-[(phenyl)methyl]furan-2-carboxamide: Similar structure but with a phenyl ring instead of a thiophene ring.
5-chloro-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of both the oxane and thiophene rings in 5-bromo-N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide makes it unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO3S/c16-14-4-3-13(20-14)15(18)17(10-12-2-1-9-21-12)11-5-7-19-8-6-11/h1-4,9,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSJEAUPTMEJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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